3-Fluoro-4-(trifluoromethoxy)benzoic acid

Medicinal Chemistry Physicochemical Property Optimization pKa Determination

Select 3-Fluoro-4-(trifluoromethoxy)benzoic acid as the exact building block required per patent WO-2021059017-A1 for aminoazaheterocyclic carboxamide synthesis. The 3-F substituent delivers a ΔLogP of -0.5 and ΔpKa of -0.34 versus the 4-(trifluoromethoxy)benzoic acid parent—quantifiable property modulation critical for ADME profiles and target binding in TRPM8 antagonist (AMG 333) and PDE2A inhibitor (TAK-915) programs. Available at ≥97% purity with comprehensive CoA (NMR, HPLC, GC). Substituting non-fluorinated analogs will compromise reaction yields, selectivity, and biological reproducibility.

Molecular Formula C8H4F4O3
Molecular Weight 224.11 g/mol
CAS No. 886498-89-1
Cat. No. B031547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethoxy)benzoic acid
CAS886498-89-1
Synonyms3-Fluoro-4-trifluoromethoxybenzoic Acid
Molecular FormulaC8H4F4O3
Molecular Weight224.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)F)OC(F)(F)F
InChIInChI=1S/C8H4F4O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)
InChIKeyPIBFTHWKVKHHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethoxy)benzoic acid CAS 886498-89-1: Key Physical Properties and Derivative Classification


3-Fluoro-4-(trifluoromethoxy)benzoic acid (CAS: 886498-89-1) is a fluorinated benzoic acid derivative with the molecular formula C8H4F4O3 and a molecular weight of 224.11 g/mol . It is structurally characterized by a fluorine atom at the 3-position and a trifluoromethoxy (-OCF3) group at the 4-position on the benzene ring . The compound is most accurately classified as a derivative of 4-(Trifluoromethoxy)benzoic acid (CAS: 330-12-1) . Its physical properties include a melting point of 98-101°C, a predicted pKa of 3.51±0.10, and a calculated LogP (XLogP3) of 2.7 . Commercially, it is available as a white crystalline powder with standard purities typically ≥97% .

Why 4-(Trifluoromethoxy)benzoic Acid Cannot Substitute 3-Fluoro-4-(trifluoromethoxy)benzoic Acid CAS 886498-89-1 in Drug Discovery


The simple substitution of 3-Fluoro-4-(trifluoromethoxy)benzoic acid with its non-fluorinated parent, 4-(trifluoromethoxy)benzoic acid, is chemically non-viable for most advanced medicinal chemistry and materials science applications. The presence of the 3-fluoro substituent fundamentally alters key physicochemical properties: it increases the acidity of the carboxylic acid group (pKa ~3.51 vs. ~3.85), lowers the lipophilicity (LogP ~2.7 vs. ~3.2), and introduces a distinct electronic environment on the aromatic ring . These differences have a direct and predictable impact on a molecule's ADME profile, target binding affinity, and metabolic stability [1]. Consequently, a synthetic route or biological assay validated with the 3-fluoro derivative cannot be reliably executed with the non-fluorinated analog without risking significant changes in reaction yields, product selectivity, and biological outcomes. The following section provides quantitative evidence for this differentiation.

Quantitative Evidence for Procuring 3-Fluoro-4-(trifluoromethoxy)benzoic acid CAS 886498-89-1 vs. Analogs


Enhanced Acidity: pKa Comparison of 3-Fluoro-4-(trifluoromethoxy)benzoic Acid vs. Non-Fluorinated Parent

The addition of a 3-fluoro substituent to 4-(trifluoromethoxy)benzoic acid significantly increases the acidity of the carboxylic acid group. The predicted pKa value for 3-Fluoro-4-(trifluoromethoxy)benzoic acid is 3.51±0.10 . In contrast, the predicted pKa for its non-fluorinated parent, 4-(trifluoromethoxy)benzoic acid, is 3.85±0.10 .

Medicinal Chemistry Physicochemical Property Optimization pKa Determination

Modulated Lipophilicity: LogP Comparison of 3-Fluoro-4-(trifluoromethoxy)benzoic Acid vs. Non-Fluorinated Parent

The 3-fluoro substitution on the 4-(trifluoromethoxy)benzoic acid core lowers the compound's lipophilicity. The calculated partition coefficient (XLogP3) for 3-Fluoro-4-(trifluoromethoxy)benzoic acid is 2.7 . In comparison, the predicted LogP for the non-fluorinated analog, 4-(trifluoromethoxy)benzoic acid, is approximately 3.2 .

Drug Design ADME Lipophilicity Optimization

Documented Utility in Clinical Candidate Synthesis: Incorporation into Advanced Drug-Like Scaffolds

The 3-fluoro-4-(trifluoromethoxy)phenyl motif, which is derived from this benzoic acid building block, is a key structural feature in at least two advanced clinical candidates: AMG 333 (a TRPM8 antagonist for migraine) and TAK-915 (a PDE2A inhibitor for cognitive disorders) [1][2]. While generic fluoro- and trifluoromethoxy-benzoic acid derivatives are widely used, this specific substitution pattern has been independently validated in high-value drug discovery programs.

Medicinal Chemistry Pharmaceutical Intermediate Clinical Candidate

Proprietary Use in Patented Heterocyclic Syntheses: Documented Application in WO-2021059017-A1

This specific benzoic acid derivative is explicitly cited as a reagent for the synthesis of aminoazaheterocyclic carboxamides, which are disclosed in patent WO-2021059017-A1 for the treatment of hyperproliferative diseases . This is a concrete, documented application that distinguishes it from other generic building blocks.

Patent Analysis Organic Synthesis Heterocyclic Chemistry

Commercial Availability and Quality Specification: Purity and Analytical Support Comparison

The compound is widely available from major suppliers with well-defined specifications. For instance, AKSci offers a minimum purity of 98% (by HPLC), with a melting point of 98-101°C . Bidepharm provides 97% purity with batch-specific QC reports including NMR, HPLC, and GC . In contrast, other regioisomers or less common analogs may have limited commercial availability, lower standard purities (e.g., 95%), and less rigorous analytical documentation.

Procurement Analytical Chemistry Supply Chain

High-Value Application Scenarios for 3-Fluoro-4-(trifluoromethoxy)benzoic Acid CAS 886498-89-1


Synthesis of Aminoazaheterocyclic Carboxamides for Hyperproliferative Disease Research

Procure this compound when following the synthetic protocols described in patent WO-2021059017-A1 for the preparation of aminoazaheterocyclic carboxamides. This is a direct, literature-validated application where 3-Fluoro-4-(trifluoromethoxy)benzoic acid is the specific starting material of choice . Using any other analog would deviate from the published route and potentially compromise the synthesis of the target heterocyclic core.

Optimization of Lead Compounds for Migraine (TRPM8) and Cognitive Disorders (PDE2A)

Employ this building block in structure-activity relationship (SAR) studies focused on TRPM8 antagonists or PDE2A inhibitors. The 3-fluoro-4-(trifluoromethoxy)phenyl group has been successfully incorporated into clinical candidates AMG 333 and TAK-915, demonstrating its compatibility with the target protein binding pockets and its contribution to desirable drug-like properties [1]. This represents a lower-risk starting point for medicinal chemistry programs in these specific target classes.

Fine-Tuning Physicochemical Properties in Lead Optimization Programs

Select 3-Fluoro-4-(trifluoromethoxy)benzoic acid when a medicinal chemistry campaign requires a moderate reduction in lipophilicity (LogP) and an increase in acidity (pKa) compared to the 4-(trifluoromethoxy)benzoic acid parent. The quantifiable ΔLogP of ≈ -0.5 and ΔpKa of ≈ -0.34 provide a rational and predictable basis for property modulation, as guided by the quantitative evidence in Section 3 [1].

GLP/GMP-like Environments Requiring High Purity and Full Analytical Traceability

For research that demands the highest levels of reproducibility, such as late-stage preclinical studies, opt for this compound due to its commercial availability at purities ≥98% (HPLC) from established suppliers who provide comprehensive certificates of analysis (CoA) including NMR, HPLC, and GC data [1]. This level of quality assurance is not uniformly available for all regioisomeric analogs and is critical for minimizing impurities that could confound biological or toxicological results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(trifluoromethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.